molecular formula C14H17FN2O B2829278 N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide CAS No. 2361640-68-6

N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide

Cat. No.: B2829278
CAS No.: 2361640-68-6
M. Wt: 248.301
InChI Key: RQGUDTWIGIYRBX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide is an organic compound with the CAS Number 2361640-68-6 and a molecular weight of 248.30 g/mol . Its structure is characterized by a propenamide (acrylamide) skeleton functionalized with a fluorine atom and a piperidinyl substituent on the phenyl ring . The strategic placement of the fluorine atom is known to enhance electronic effects and increase metabolic stability, while the piperidine-1-yl group, a saturated nitrogen-containing heterocycle, contributes to molecular rigidity and can influence interactions with biological targets through steric and electronic effects . The acrylamide portion provides a reactive functional group that can be crucial for covalent binding, making this molecule a promising intermediate in pharmaceutical synthesis, particularly for the development of targeted therapies . Compounds with this core structure show potential in cancer research, as fluorinated piperidine scaffolds are being actively investigated in the development of novel telomerase inhibitors, which are a significant target in oncology . The piperidine ring is a ubiquitous pharmacophore in drug discovery, and fluorine substitution is often used to fine-tune the basicity of the nitrogen atom, which can profoundly influence a compound's binding affinity and pharmacokinetic profile . This reagent is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-2-14(18)16-11-6-7-13(12(15)10-11)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGUDTWIGIYRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase-Targeted Prop-2-enamide Derivatives

Several EGFR inhibitors with prop-2-enamide scaffolds demonstrate how substituent variations influence selectivity and potency:

Compound Name Substituents (Phenyl Ring) Key Features Biological Relevance
N-(3-Fluoro-4-piperidin-1-ylphenyl)prop-2-enamide 3-Fluoro, 4-piperidin-1-yl Fluorine enhances metabolic stability; piperidinyl improves solubility and target binding Hypothesized to target EGFR mutants
Osimertinib (AZD9291) 4-Methoxy, 2-dimethylaminoethyl-methylamino Methoxy and amino groups enhance T790M mutant inhibition Approved for EGFR T790M+ NSCLC
CO-1686 2-Methoxy, 4-(4-acetylpiperazin-1-yl) Acetylpiperazine boosts selectivity for mutant EGFR Phase III trials for EGFR-mutant NSCLC
WZ4002 2-Methoxy, 4-(4-methylpiperazin-1-yl) Methylpiperazine optimizes kinase domain interaction Preclinical efficacy against T790M mutants

Key Observations :

  • Fluorine Substitution: The 3-fluoro group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., WZ4002) .
  • Piperidinyl vs. Piperazinyl Groups : Piperidinyl (as in the target compound) may confer better lipophilicity than piperazinyl (e.g., CO-1686), influencing blood-brain barrier penetration .
  • Meta-Substitution: Fluorine at the meta-position (vs.
Fluorinated and Chlorinated Prop-2-enamide Derivatives

highlights structurally related (2E)-N-phenylprop-2-enamides with halogenated aryl groups:

Compound (from ) Substituents (Aryl Group) Melting Point (°C) Yield (%)
(2E)-N-(3-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2c) 3-Fluoro, 4-CF₃ 146–148 66
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) 4-Fluoro, 4-CF₃ 149–151 72
(2E)-N-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2f) 3-Chloro, 4-CF₃ Data not shown 71

Comparison with Target Compound :

  • Halogen Position : Fluorine at position 3 (as in 2c and the target compound) vs. 4 (2d) affects molecular polarity and π-π stacking interactions.
  • Trifluoromethyl vs.
  • Yield Trends : Higher yields for para-substituted fluorophenyl derivatives (e.g., 2d: 72%) suggest synthetic feasibility for similar substitutions in the target compound .
Piperidinyl-Containing Acrylamides in Drug Design

and describe acrylamides with piperidinyl or morpholinyl groups:

Compound (Example) Substituents Application
N-(Piperidin-1-ylmethyl)prop-2-enamide (3a) Piperidinyl linked via methylene Polymer precursor
Andamertinib 4-Methoxy, 2-piperidinyl with azetidine EGFR-TKI for NSCLC
Target Compound Direct 4-piperidinyl on phenyl ring Hypothesized kinase inhibitor

Structural Insights :

  • Direct vs. Methylene-Linked Piperidinyl : The target compound’s direct piperidinyl attachment may enhance rigidity and binding pocket complementarity compared to methylene-linked analogs (e.g., 3a) .
  • Synergy with Fluorine : Combining 3-fluoro and 4-piperidinyl groups (target compound) mirrors the dual-substitution strategy in andamertinib, which uses 4-methoxy and piperidinyl groups for mutant EGFR inhibition .

Q & A

Q. What strategies mitigate challenges in reproducing biological activity data across labs?

  • Answer : Standardizing cell culture conditions (e.g., passage number, serum lot), using reference inhibitors (e.g., staurosporine for kinase assays), and sharing raw data (e.g., deposited in ChEMBL or PubChem) enhance cross-study comparability. Collaborative ring trials validate key findings .

Tables for Key Comparisons

Q. Table 1: Comparative Bioactivity of Structural Analogs

Substituent ModificationTarget Activity (IC₅₀, nM)Key Reference
3-Fluoro → 3-ChloroEGFR: 12 → 8
Piperidine → MorpholineCOX-2: 150 → 220
Prop-2-enamide → PropionamideKinase X: Inactive

Q. Table 2: Common Spectroscopic Signatures

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperidine C-H1.45–1.70 (m)45–50
Fluorophenyl C-F-160–165 (JC-F)
Amide CONH8.10 (br s)165–170

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